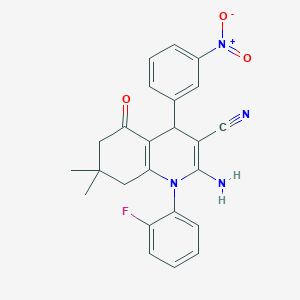![molecular formula C21H20BrN7O B15008479 6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15008479.png)
6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzylpiperazine and bromophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the benzylpiperazine and bromophenyl groups. A common synthetic route may involve the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the bromophenyl group: This step may involve a nucleophilic substitution reaction using a bromophenyl halide.
Introduction of the benzylpiperazine group: This can be done through a nucleophilic substitution reaction using benzylpiperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxidized derivatives, while substitution reactions may result in the replacement of the bromophenyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is not well understood, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the benzylpiperazine and bromophenyl groups suggests that it may interact with neurotransmitter systems or other biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-methylpiperazin-1-yl)-N-(4-chlorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- 6-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Uniqueness
The uniqueness of 6-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C21H20BrN7O |
|---|---|
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
5-(4-benzylpiperazin-1-yl)-N-(4-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
InChI |
InChI=1S/C21H20BrN7O/c22-16-6-8-17(9-7-16)23-20-21(25-19-18(24-20)26-30-27-19)29-12-10-28(11-13-29)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,23,24,26) |
InChI-Schlüssel |
PANTYBATTUVYPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NON=C4N=C3NC5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B15008397.png)
![Methyl {[3-cyano-4-(3-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15008412.png)
![6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B15008415.png)

![5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15008423.png)
![6-Amino-4-(4-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008439.png)
![Acetonitrile, 2-(4-nitrophenylhydrazono)-2-[4-(4-tolyl)thiazol-2-yl]-](/img/structure/B15008444.png)

![Butanamide, N-[3-(5-chloro-3-cyano-4,6-dimethyl-2-pyridyloxy)phenyl]-](/img/structure/B15008461.png)





